

H-Gly-Ala-Tyr-OH: A Comprehensive Technical Guide for Researchers

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Compound of Interest		
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Introduction

The tripeptide **H-Gly-Ala-Tyr-OH**, also known as Glycyl-L-alanyl-L-tyrosine, is a simple yet versatile molecule frequently employed as a model system in a wide range of scientific disciplines.[1] Its well-defined structure, composed of glycine, alanine, and tyrosine residues, provides a valuable tool for investigating fundamental aspects of peptide chemistry, biochemistry, and materials science. This technical guide offers an in-depth overview of **H-Gly-Ala-Tyr-OH**, including its physicochemical properties, detailed protocols for its synthesis and purification, and its applications in research, with a focus on its role as a model peptide.

The unique characteristics of its constituent amino acids make **H-Gly-Ala-Tyr-OH** particularly informative. Glycine provides conformational flexibility to the peptide backbone, while the small, non-polar side chain of alanine influences local conformational preferences.[1] The tyrosine residue is especially significant due to its aromatic side chain, which can participate in π - π stacking interactions, and its hydroxyl group, which can act as both a hydrogen bond donor and acceptor.[1] Furthermore, the phenolic group of tyrosine is redox-active, allowing its participation in electron transfer reactions.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of **H-Gly-Ala-Tyr-OH** is crucial for its effective use in research. The following tables summarize key quantitative data for this



tripeptide.

General Properties

Property	Value	Source
CAS Number	92327-84-9	[1][2]
Molecular Formula	C14H19N3O5	[2]
Molecular Weight	309.32 g/mol	[1][2]
IUPAC Name	(2S)-2-[[(2S)-2-[(2- aminoacetyl)amino]propanoyl] amino]-3-(4- hydroxyphenyl)propanoic acid	[2]
Sequence	GAY	[2]

Calculated Properties

Property	Value	Source
XLogP3	-3.5	[2]
Topological Polar Surface Area	142 Ų	[2]
Hydrogen Bond Donor Count	5	
Hydrogen Bond Acceptor Count	6	_
Rotatable Bond Count	7	
Isoelectric Point (pl)	~5.7 (Calculated)	_
Specific Rotation ([α]D)	Data not readily available	_

Note on Isoelectric Point (pI): The isoelectric point is the pH at which a molecule carries no net electrical charge. For peptides, it can be estimated based on the pKa values of the N-terminal amino group, the C-terminal carboxyl group, and the side chains of ionizable amino acids.[3][4] [5][6] For **H-Gly-Ala-Tyr-OH**, with a free N-terminus, a free C-terminus, and the phenolic hydroxyl group of tyrosine (pKa ~10), the calculated pI is approximately 5.7. This indicates that



the peptide will have a net positive charge at a pH below 5.7 and a net negative charge at a pH above 5.7.[1]

Note on Solubility: Short peptides of less than five amino acids are generally soluble in water. [7] Given its polar nature, **H-Gly-Ala-Tyr-OH** is expected to be soluble in aqueous solutions. For hydrophobic peptides, organic solvents like DMSO, DMF, or acetonitrile may be required for dissolution.[7]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for scientific research. This section provides step-by-step methodologies for the synthesis and purification of **H-Gly-Ala-Tyr-OH**.

Solid-Phase Peptide Synthesis (SPPS) of H-Gly-Ala-Tyr-OH

Solid-Phase Peptide Synthesis (SPPS) is the most common method for preparing peptides in the laboratory.[1] The following protocol is a general guideline for the manual Fmoc/tBu-based synthesis of **H-Gly-Ala-Tyr-OH** on a 0.1 mmol scale.

Materials:

- Fmoc-Tyr(tBu)-Wang resin (or similar resin for C-terminal carboxylic acid)
- Fmoc-Ala-OH
- Fmoc-Gly-OH
- N,N'-Diisopropylcarbodiimide (DIC)
- OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
- Piperidine solution (20% in DMF)
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Dichloromethane (DCM)



- Methanol (MeOH)
- · Diethyl ether
- Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)
- Solid Phase Synthesis vessel
- Shaker

Protocol:

- Resin Swelling: Swell 0.1 mmol of Fmoc-Tyr(tBu)-Wang resin in DMF in the synthesis vessel for 30 minutes.
- Fmoc Deprotection:
 - Drain the DMF.
 - Add the 20% piperidine in DMF solution to the resin and shake for 5 minutes.
 - Drain the solution.
 - Repeat the piperidine treatment for another 15 minutes.
 - Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
- Amino Acid Coupling (Alanine):
 - In a separate vial, dissolve Fmoc-Ala-OH (0.4 mmol, 4 eq), OxymaPure® (0.4 mmol, 4 eq) in DMF.
 - Add DIC (0.4 mmol, 4 eq) to the amino acid solution and pre-activate for 5 minutes.
 - Add the activated amino acid solution to the deprotected resin.
 - Shake the reaction vessel for 1-2 hours at room temperature.



- Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), repeat the coupling step.
- Once the coupling is complete, wash the resin with DMF (5 times).
- Fmoc Deprotection: Repeat step 2.
- Amino Acid Coupling (Glycine):
 - Repeat step 3 using Fmoc-Gly-OH.
- Final Fmoc Deprotection: Repeat step 2.
- Final Washes: Wash the peptide-resin with DMF (5 times), DCM (5 times), and MeOH (3 times). Dry the resin under vacuum.
- Cleavage and Deprotection:
 - Add the cleavage cocktail to the dry peptide-resin.
 - Shake the mixture for 2-3 hours at room temperature.
 - Filter the resin and collect the filtrate containing the cleaved peptide.
 - Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
- · Peptide Precipitation:
 - Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
 - Centrifuge the mixture to pellet the peptide.
 - Wash the peptide pellet with cold diethyl ether two more times.
 - Dry the crude peptide pellet under vacuum.

Purification of H-Gly-Ala-Tyr-OH by Preparative HPLC



Preparative High-Performance Liquid Chromatography (HPLC) is a standard technique for purifying synthetic peptides to a high degree of homogeneity.[8][9]

Instrumentation and Materials:

- Preparative HPLC system with a UV detector
- C18 reversed-phase preparative column
- Solvent A: 0.1% TFA in water
- Solvent B: 0.1% TFA in acetonitrile
- Crude H-Gly-Ala-Tyr-OH
- Lyophilizer

Protocol:

- Sample Preparation: Dissolve the crude, dried **H-Gly-Ala-Tyr-OH** in a minimal amount of Solvent A. If solubility is an issue, a small percentage of Solvent B or DMSO can be added. Filter the sample through a 0.45 μm filter.
- Column Equilibration: Equilibrate the preparative C18 column with 95% Solvent A and 5%
 Solvent B at a flow rate appropriate for the column diameter.
- Injection: Inject the filtered peptide solution onto the column.
- Elution Gradient: Elute the peptide using a linear gradient of Solvent B. A typical gradient for a polar tripeptide might be from 5% to 35% Solvent B over 30 minutes. The optimal gradient should be determined empirically based on analytical HPLC runs of the crude material.[8]
- Fraction Collection: Monitor the elution profile at a suitable wavelength (e.g., 220 nm for the peptide bond and 280 nm for the tyrosine side chain). Collect fractions corresponding to the major peak.
- Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.



• Lyophilization: Pool the fractions containing the pure peptide and lyophilize to obtain the final product as a white, fluffy powder.

Applications in Research and Experimental Workflows

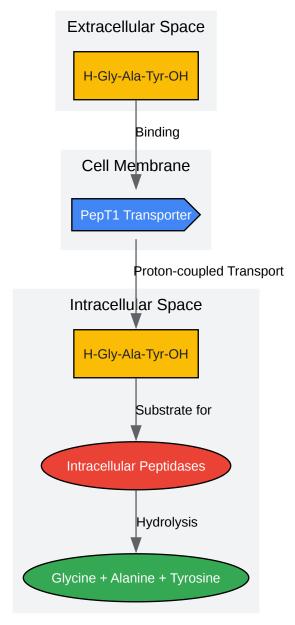
H-Gly-Ala-Tyr-OH serves as an excellent model for various research applications due to its defined structure and the distinct properties of its constituent amino acids.

Model for Peptide Transport Studies

The cellular uptake of di- and tripeptides is primarily mediated by proton-coupled oligopeptide transporters, such as PepT1, which are expressed in the small intestine and other tissues.[8] [10][11] **H-Gly-Ala-Tyr-OH** can be used as a model substrate to study the kinetics and mechanism of these transporters. An experimental workflow to investigate its transport is depicted below.







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Peptide uptake and intracellular degradation workflow.

Substrate for Enzymatic Studies



The peptide bonds in **H-Gly-Ala-Tyr-OH** can be cleaved by various proteases and peptidases. This makes it a useful model substrate for studying enzyme kinetics, specificity, and inhibition. For example, the cleavage of the peptide can be monitored over time using techniques like HPLC or mass spectrometry to determine kinetic parameters such as K_m and k_{cat} .

Model for Physicochemical Studies

The simple and well-defined structure of **H-Gly-Ala-Tyr-OH** allows for its use in a variety of physicochemical studies, including:

- Conformational Analysis: Techniques such as NMR and circular dichroism can be used to study the conformational preferences of the peptide in different solvent environments.
- Self-Assembly: The potential for intermolecular interactions, such as hydrogen bonding and π - π stacking involving the tyrosine residue, makes it a candidate for studying peptide self-assembly into higher-order structures.
- Interactions with other Molecules: H-Gly-Ala-Tyr-OH can be used as a model ligand to study interactions with proteins, nucleic acids, or small molecules, providing insights into the principles of molecular recognition.

Conclusion

H-Gly-Ala-Tyr-OH is a valuable and versatile tool for researchers in chemistry, biology, and materials science. Its simple, well-defined structure, combined with the distinct properties of its amino acid constituents, makes it an ideal model system for a wide array of studies. This technical guide has provided a comprehensive overview of its properties, detailed protocols for its synthesis and purification, and examples of its application in research. By utilizing the information presented here, researchers can effectively employ **H-Gly-Ala-Tyr-OH** to advance our understanding of fundamental scientific principles.

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